N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-10-5-6-13(19)16-15(10)20-18(26-16)22(9-12-4-3-7-24-12)17(23)14-8-11(2)21-25-14/h5-6,8,12H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJGBIMCDKCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid. This inhibition is a common mechanism of action for anti-inflammatory drugs.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide are largely determined by its interactions with various biomolecules. For instance, benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may interact with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis.
Cellular Effects
Benzothiazole derivatives have been reported to exhibit significant activity against various bacterial strains, suggesting that they may influence cellular function by disrupting bacterial cell signaling pathways, gene expression, or metabolic processes.
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
Molecular Formula: C18H18ClN3O3S
Molecular Weight: Approximately 373.87 g/mol
The compound features several key structural components:
- Benzo[d]thiazole moiety
- Isoxazole ring
- Tetrahydrofuran group
These structural characteristics suggest a diverse range of potential interactions within biological systems.
Antibacterial Activity
Research has indicated that this compound exhibits moderate antibacterial properties. A study published in Bioorganic & Medicinal Chemistry evaluated its in vitro activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
The results suggest that this compound may have potential as an antibiotic, warranting further investigation into its mechanisms of action and efficacy against resistant strains .
Anticancer Potential
The anticancer properties of compounds similar to this compound have been explored in various studies. The presence of thiazole and isoxazole rings is often correlated with cytotoxic activity.
Case Studies
- Thiazole Derivatives : A study demonstrated that thiazole-containing compounds exhibited significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against various cancer types .
- Isoxazole Compounds : Another research highlighted the role of isoxazole derivatives in inhibiting tumor growth, with some compounds achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Interaction studies suggest that the compound could inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Signaling Pathways : The compound may influence cellular signaling pathways, leading to apoptosis in cancer cells or disruption of bacterial metabolism .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis indicates that modifications on the benzo[d]thiazole and isoxazole rings significantly affect biological activity. For example:
| Compound Name | Key Structural Features | Activity Level |
|---|---|---|
| N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole | Benzo[d]thiazole, isoxazole, pyridine | Investigated for anti-inflammatory activity |
| 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide | Sulfonamide group | Known for antibacterial properties |
| N-(3-benzylisoxazolyl)-N-(pyridinyl)methanesulfonamide | Isoxazole, sulfonamide | Explored for its role in cancer therapies |
These comparisons highlight the importance of specific functional groups in modulating the biological activity of similar compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling. Key steps include:
- Amide bond formation : Reacting chlorinated benzothiazole derivatives with isoxazole-carboxylic acid precursors using coupling agents (e.g., chloroacetyl chloride) in solvents like dioxane or acetonitrile, with triethylamine as a base .
- Cyclization : For benzothiazole and isoxazole ring closure, iodine in DMF with triethylamine can promote cyclization by sulfur elimination, as seen in analogous thiadiazole syntheses .
- Intermediate purification : Recrystallization from ethanol-DMF mixtures ensures high purity, similar to thiophene-carboxamide derivatives .
Q. How is the compound characterized structurally and chemically?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., tetrahydrofuran methyl groups, chloro-benzothiazole protons). Peaks at δ 2.1–2.5 ppm may indicate methyl groups, while aromatic protons appear at δ 6.5–8.0 ppm .
- X-ray diffraction : Resolves crystal packing and confirms stereochemistry, especially for chiral centers in the tetrahydrofuran moiety .
- FT-IR : Confirms amide C=O stretches (~1650 cm) and benzothiazole C-S bonds (~680 cm) .
Q. What intermediates are critical in its synthesis?
- Methodological Answer : Key intermediates include:
- Chlorinated benzothiazole precursors : Synthesized via condensation of 7-chloro-4-methylbenzo[d]thiazol-2-amine with activated carbonyl reagents .
- N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxylic acid : Prepared by alkylation of isoxazole-5-carboxylic acid with tetrahydrofurfuryl bromide under basic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized using statistical experimental design?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity, and reagent stoichiometry. For example, optimize cyclization efficiency by testing iodine concentrations (0.1–1.0 eq.) in DMF at 80–120°C .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. yield) to identify optimal conditions .
Q. How to resolve contradictions in proposed reaction mechanisms (e.g., cyclization pathways)?
- Methodological Answer :
- Mechanistic probes : Use isotopic labeling (e.g., S) to track sulfur elimination during cyclization, as conflicting studies may propose radical vs. ionic pathways .
- Kinetic studies : Monitor intermediate formation via in-situ IR or HPLC to distinguish between stepwise and concerted mechanisms .
Q. What computational methods predict the compound’s physicochemical properties?
- Methodological Answer :
- DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, calculate charge distribution on the benzothiazole ring to predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Model solubility in aqueous-organic mixtures (e.g., DMF-water) to guide formulation .
Q. How to address stability issues under varying pH and temperature?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound at 40–60°C and pH 1–13 for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the amide bond at low pH) .
- Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
